molecular formula C8H5ClFIO2 B6165003 methyl 5-chloro-2-fluoro-4-iodobenzoate CAS No. 2091744-23-7

methyl 5-chloro-2-fluoro-4-iodobenzoate

Cat. No.: B6165003
CAS No.: 2091744-23-7
M. Wt: 314.5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-chloro-2-fluoro-4-iodobenzoate ( 2091744-23-7) is a high-purity benzoate ester derivative with a molecular formula of C 8 H 5 ClFIO 2 and a molecular weight of 314.48 . This compound is characterized by its multi-halogenated aromatic structure, featuring chloro, fluoro, and iodo substituents, which makes it a versatile and valuable building block in synthetic organic chemistry . The iodine atom, in particular, serves as an excellent reactive site for various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings, enabling the construction of more complex biaryl and substituted aromatic systems for pharmaceutical and material science research . Researchers utilize this methyl ester as a key intermediate in the development of active pharmaceutical ingredients (APIs) and other advanced organic materials. The presence of multiple halogen atoms allows for selective and sequential functionalization, offering significant flexibility in molecular design. This product is provided with a purity of ≥98% and should be stored sealed in a dry environment at 2-8°C . For Research Use Only . Not for diagnostic or human therapeutic use. Please refer to the Safety Data Sheet (SDS) for proper handling information, as this compound may be toxic if swallowed, in contact with skin, or if inhaled .

Properties

CAS No.

2091744-23-7

Molecular Formula

C8H5ClFIO2

Molecular Weight

314.5

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Precursors

Retrosynthetic Analysis of Methyl 5-Chloro-2-Fluoro-4-Iodobenzoate

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. For this compound, the primary disconnection points are the ester group and the three halogen substituents.

The most logical initial disconnection is the ester linkage, leading back to 5-chloro-2-fluoro-4-iodobenzoic acid and methanol (B129727). This simplifies the target to the corresponding polysubstituted benzoic acid.

Further retrosynthetic analysis involves the sequential removal of the halogen atoms. The order of these disconnections is critical. The directing effects of the substituents must be considered to ensure a viable forward synthesis.

Fluoro group: As a strongly deactivating but ortho, para-directing group, its placement is crucial.

Chloro group: Also an ortho, para-director.

Carboxylic acid group: A meta-directing and deactivating group.

Development of Novel Synthetic Pathways for this compound

The development of new synthetic routes for complex molecules like this compound focuses on improving efficiency, yield, and selectivity. This involves exploring different reaction sequences and optimizing conditions for key transformations, namely halogenation and esterification.

Achieving the correct substitution pattern on the benzene (B151609) ring is the most challenging aspect of this synthesis. Regioselective halogenation depends on the directing effects of the substituents already present on the ring and the choice of halogenating agent and reaction conditions.

For instance, in a molecule already containing a fluorine atom and a carboxyl group, the introduction of iodine and chlorine at specific positions requires careful control. Palladium-catalyzed C-H activation has emerged as a powerful method for directing halogenation to specific positions that might not be accessible through classical electrophilic aromatic substitution. nih.govresearchgate.net Microwave heating can also be employed to reduce reaction times and potentially improve selectivity. researchgate.net The use of single-walled carbon nanotubes as nanoreactors has been shown to drastically affect the regioselectivity of aromatic halogenation reactions due to spatial confinement effects. nih.gov

Key considerations for regioselective halogenation include:

Directing Group Effects: The interplay between the ortho, para-directing fluoro and chloro groups and the meta-directing carboxyl group.

Steric Hindrance: The size of the halogenating agent and the existing substituents can influence the position of attack.

Catalyst Control: Using catalysts like palladium acetate (Pd(OAc)₂) can override the inherent directing effects of the substituents to achieve ortho-halogenation via C-H activation. nih.govresearchgate.net

Halogenating Agents: The choice between N-halosuccinimides (NCS, NBS, NIS) and other sources of electrophilic halogens can influence reactivity and selectivity. nih.gov

The final step in the synthesis is typically the esterification of the 5-chloro-2-fluoro-4-iodobenzoic acid precursor. Several methods exist for the esterification of substituted benzoic acids, each with its own advantages.

Fischer Esterification: This is the classic method, involving heating the carboxylic acid with an excess of alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). researchgate.netresearchgate.net To improve yields, which can be limited by the equilibrium nature of the reaction, methods such as microwave-assisted organic synthesis (MAOS) in sealed vessels can be employed. researchgate.netusm.my

Solid Acid Catalysts: To create a more environmentally friendly process, heterogeneous solid acid catalysts can be used. Phosphoric acid-modified Montmorillonite (B579905) K10 clay, for example, has been shown to be an efficient catalyst for the esterification of substituted benzoic acids under solvent-free conditions, allowing for easier separation and potential recycling of the catalyst. ijstr.orgepa.gov

Other Methods: Esterification can also be achieved using reagents like diazomethane or by converting the carboxylic acid to a more reactive acyl chloride followed by reaction with methanol. However, these methods often involve more hazardous reagents or additional synthetic steps.

Table 1: A summary of different esterification strategies applicable to substituted benzoic acids.

A practical synthesis of this compound would begin with a readily available starting material. A plausible route could start from 4-chloro-2-fluorotoluene.

Table 2: A proposed multi-step synthesis pathway for a structurally related isomer, illustrating the general approach from a commercial starting material.

Note: The pathway shown synthesizes an isomer to illustrate the synthetic logic. Achieving the exact 5-chloro-4-iodo substitution pattern requires a different sequence, likely involving Sandmeyer reactions or other advanced techniques to precisely place the halogens.

Convergent and Divergent Synthesis Strategies

Beyond linear synthesis, where reactions are performed sequentially, convergent and divergent strategies offer alternative approaches.

Divergent Synthesis: In a divergent approach, a common intermediate is synthesized and then used to create a library of related compounds by subjecting it to various different reactions. researchgate.netwikipedia.org For example, 5-chloro-2-fluoro-4-iodobenzoic acid could serve as a key intermediate. While one portion is converted to the methyl ester, other portions could be reacted with different alcohols to produce a series of esters, or the iodine atom could be used in various cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce a wide range of substituents, thus creating a library of novel compounds for screening purposes. wikipedia.org

Green Chemistry Principles and Sustainable Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce its environmental impact. organic-chemistry.orgnih.gov

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions are superior to stoichiometric ones in this regard.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or ionic liquids, or performing reactions under solvent-free conditions. nih.govuni-lj.si The solvent-free esterification using Montmorillonite K10 clay is a prime example. ijstr.org

Energy Efficiency: Employing methods like microwave synthesis can reduce reaction times and energy consumption compared to conventional heating. researchgate.net

Catalysis: Using catalytic reagents instead of stoichiometric ones reduces waste. acs.org For example, using catalytic Pd(OAc)₂ for regioselective halogenation is preferable to using large amounts of other directing groups or reagents.

Waste Prevention: Planning the synthesis to minimize the formation of byproducts and waste streams. organic-chemistry.orgacs.org

Table 3: The application of selected green chemistry principles to the synthesis of this compound.

Purity Assessment Methodologies and Purification Techniques

The assurance of high purity for "this compound" is paramount for its application in further chemical synthesis. This involves a multi-pronged approach combining chromatographic separation and advanced analytical techniques for a comprehensive purity profile.

Chromatographic Techniques for Separation and Purification

Chromatographic methods are fundamental to the purification of "this compound," effectively separating it from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC): This is a primary technique for both the analysis and purification of substituted benzoates. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a gradient mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. The method's parameters are optimized to achieve maximum separation of the target compound from any closely related impurities.

Gas Chromatography (GC): For volatile impurities, Gas Chromatography is a powerful tool. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can detect and quantify residual solvents and other volatile organic compounds that may be present from the synthesis process.

Column Chromatography: On a preparative scale, column chromatography is frequently employed for the purification of "this compound". Silica gel is a common stationary phase, and the eluent is typically a mixture of non-polar and polar solvents, such as a hexane/ethyl acetate gradient. This method is effective in removing significant quantities of impurities. A similar compound, methyl 5-chloro-2-iodobenzoate, has been purified using rapid chromatography on a silica gel column with a cyclohexane to cyclohexane:ethyl acetate gradient.

Below is an illustrative table of typical chromatographic conditions that could be applied for the purification and analysis of "this compound".

TechniqueStationary PhaseMobile Phase/EluentDetectionPurpose
HPLC C18 Reversed-PhaseAcetonitrile/Water GradientUV (e.g., 254 nm)Purity analysis and quantification
GC Phenyl-methylpolysiloxaneHeliumMS or FIDAnalysis of volatile impurities
Column Chromatography Silica GelHexane/Ethyl Acetate GradientTLC with UV visualizationPreparative purification

Advanced Purity Profiling and Impurity Analysis

A thorough understanding of the impurity profile is crucial for quality control. This goes beyond simple purity assessment and involves the identification and characterization of specific impurities.

Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for identifying unknown impurities. These methods provide information on the molecular weight of impurities, which, combined with fragmentation patterns, can help in elucidating their structures. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental composition of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the main compound and any impurities that can be isolated. Advanced 2D NMR techniques can further help in confirming the structure of complex molecules. While specific data for "this compound" is not publicly available, NMR is a standard method for the characterization of such compounds. For instance, documentation for the related compound methyl 5-chloro-2-hydroxy-4-iodobenzoate indicates the availability of NMR data for characterization bldpharm.com.

Impurity Profiling: This involves the complete characterization of all impurities present in the final product. Impurities can originate from various sources, including starting materials, intermediates, by-products of the synthesis, and degradation products. A comprehensive impurity profile is essential for ensuring the quality and consistency of the compound.

The following table outlines potential impurities that could be encountered in the synthesis of "this compound" and the analytical techniques for their identification.

Potential ImpurityPossible OriginAnalytical Technique for Identification
5-chloro-2-fluoro-4-iodobenzoic acidIncomplete esterificationHPLC, LC-MS
Isomeric benzoatesNon-selective halogenationGC-MS, HPLC, NMR
Residual starting materialsIncomplete reactionGC-MS, HPLC
By-products from side reactionsUndesired parallel reactionsLC-MS, NMR

Yield Optimization and Scalability Studies

Optimizing the reaction yield and ensuring the scalability of the synthesis process are critical for the efficient and cost-effective production of "this compound".

Yield Optimization: The optimization of the synthesis of substituted benzoic acid esters often involves a systematic study of various reaction parameters. For instance, in the esterification of substituted benzoic acids, factors such as the choice of catalyst (e.g., solid acid catalysts), reaction temperature, and the use of microwave-assisted synthesis can significantly impact the yield. The use of microwave irradiation in a sealed-vessel, for example, has been shown to improve the yield of ethyl-4-fluoro-3-nitro benzoate (B1203000) by allowing the reaction to be conducted at temperatures above the solvent's boiling point.

Key parameters that are typically optimized include:

Catalyst: Screening different acid catalysts (e.g., sulfuric acid, solid acid catalysts) to find the most efficient one.

Temperature: Varying the reaction temperature to find the optimal balance between reaction rate and selectivity.

Reaction Time: Monitoring the reaction progress to determine the shortest time required for completion.

Reagent Stoichiometry: Adjusting the ratio of reactants to maximize the conversion of the limiting reagent.

Scalability Studies: Scaling up the synthesis from a laboratory scale to a larger, industrial scale presents several challenges. For complex, multi-step syntheses of polycyclic aromatic hydrocarbons, developing a scalable route is a significant focus. This involves ensuring that the reaction conditions are safe and reproducible on a larger scale. Process development for the synthesis of pharmaceutical intermediates often involves modifying and optimizing the synthetic route to make it suitable for kilogram-scale production. This includes minimizing the use of hazardous reagents, simplifying work-up procedures, and ensuring consistent product quality. The synthesis of related polyhalogenated aromatic hydrocarbons can be challenging, and the development of scalable methods is an active area of research.

The table below summarizes key considerations for the yield optimization and scalability of the synthesis of "this compound".

ParameterOptimization StrategyScalability Consideration
Reaction Conditions Design of Experiments (DoE) to study the effect of temperature, pressure, and catalyst concentration.Heat transfer and mixing efficiency in larger reactors.
Solvent Selection Choosing a solvent that provides good solubility for reactants and is easily removed.Cost, safety, and environmental impact of the solvent on a large scale.
Purification Method Developing a robust and efficient purification method, such as crystallization or scalable chromatography.Throughput and cost-effectiveness of the purification method.
Process Safety Conducting a thorough safety assessment of the reaction, including thermal stability studies.Management of exotherms and potential hazards in a large-scale reaction.

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For methyl 5-chloro-2-fluoro-4-iodobenzoate, a combination of one-dimensional and multi-dimensional NMR techniques is required to unambiguously assign the proton and carbon signals and to understand the influence of the substituents on the electronic structure of the aromatic ring.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Spin System Assignment

The aromatic region of the proton (¹H) NMR spectrum of this compound is expected to show two signals corresponding to the protons at positions 3 and 6. These protons form an AX spin system, but due to coupling with the fluorine atom, the signals will be further split. Two-dimensional NMR experiments are crucial for definitive assignment.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this molecule, a COSY spectrum would be expected to show a cross-peak between the signals for H-3 and H-6, confirming their spatial proximity (four-bond meta-coupling).

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons (¹³C). libretexts.orglibretexts.org It would show direct one-bond (¹J_CH_) correlations, allowing for the unambiguous assignment of C-3 to H-3 and C-6 to H-6. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds). libretexts.orglibretexts.org This is particularly powerful for assigning quaternary (non-protonated) carbons. For instance, the methyl protons (-OCH₃) would show a correlation to the carbonyl carbon (C=O) and the C-1 carbon. The aromatic proton H-6 would be expected to show correlations to C-1, C-4, and C-5, while H-3 would show correlations to C-1, C-2, C-4, and C-5. These correlations provide a complete picture of the carbon skeleton.

Table 1: Predicted HMBC Correlations for this compound

Proton SignalExpected Correlations to Carbon Signals
-OCH₃C=O, C-1
H-3C-1, C-2, C-4, C-5
H-6C-1, C-4, C-5, C-2

Fluorine-19 NMR Spectroscopy for Probing Electronic Environments

Fluorine-19 (¹⁹F) NMR is highly sensitive to the local electronic environment, making it an excellent probe for substituted aromatic systems. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, resulting in strong signals. The chemical shift of the fluorine atom in this compound is influenced by the electronic effects (inductive and resonance) of the adjacent iodo, chloro, and carboxylate groups. alfa-chemistry.com

The presence of the electron-withdrawing chloro and iodo groups, as well as the ester group, would deshield the fluorine nucleus, leading to a downfield shift compared to fluorobenzene. The large chemical shift dispersion in ¹⁹F NMR (spanning over 800 ppm) allows for subtle electronic changes to be easily detected. wikipedia.org Furthermore, the ¹⁹F signal will exhibit coupling to the adjacent protons (H-3) and potentially longer-range couplings to H-6, providing additional structural confirmation. Predicting the precise chemical shift can be achieved with high accuracy using computational methods like Density Functional Theory (DFT). semanticscholar.orgnih.gov

Carbon-13 NMR Chemical Shift Predictions and Deviations

Predicting ¹³C NMR chemical shifts can be done by using empirical data based on substituent chemical shift (SCS) effects or through computational calculations. nih.gov The SCS values for chloro, fluoro, iodo, and methyl ester groups are added to the chemical shift of benzene (B151609) (128.5 ppm) to estimate the shifts of the aromatic carbons. However, in a polysubstituted system, the additivity rule may break down due to steric and electronic interactions between adjacent groups. cdnsciencepub.comresearchgate.net DFT-based calculations often provide more accurate predictions for such complex molecules. sfasu.edu The carbonyl carbon is expected to appear significantly downfield, typically in the range of 160-170 ppm.

Table 2: Estimated ¹³C NMR Chemical Shifts for Aromatic Carbons (Based on additive substituent effects relative to benzene at 128.5 ppm. Note: These are estimations and may deviate from experimental values due to substituent interactions.)

Carbon AtomMajor Substituent InfluencesEstimated Chemical Shift (ppm)
C-1-COOCH₃, -F, -Cl~125-130
C-2-F, -I, -COOCH₃~155-160 (High due to direct F attachment)
C-3-F, -I~115-120
C-4-I, -Cl, -F~90-95 (High due to direct I attachment)
C-5-Cl, -I, -COOCH₃~130-135
C-6-COOCH₃, -Cl~130-135

Single-Crystal X-ray Diffraction Analysis of this compound and Its Derivatives

Single-crystal X-ray diffraction provides definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. While the specific crystal structure of this compound is not publicly available, analysis of related structures allows for a detailed prediction of its solid-state characteristics.

Elucidation of Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding, C-H...X interactions)

The crystal packing of this compound would be dominated by a variety of non-covalent interactions, which are crucial in crystal engineering.

Halogen Bonding (XB): The iodine atom is a strong halogen bond donor due to its large size and high polarizability, which creates a region of positive electrostatic potential (a σ-hole) opposite the C-I covalent bond. This positive region can interact favorably with Lewis bases (electron donors). acs.orgrsc.org In the crystal lattice, the iodine atom is likely to form halogen bonds with the carbonyl oxygen of a neighboring molecule (C-I···O=C) or potentially with the chlorine or fluorine atoms of another molecule. The strength of these bonds typically follows the trend I > Br > Cl > F. rsc.org Such interactions are highly directional and play a significant role in dictating the supramolecular assembly. nih.govresearchgate.net

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

An X-ray crystal structure would provide precise measurements of the molecule's geometry.

Bond Lengths: The C-I, C-Cl, and C-F bond lengths would reflect the hybridization of the carbon atom and the electronegativity of the halogen. Aromatic C-X bond lengths are well-documented. For instance, a typical C_ar_-I bond is around 2.10 Å, C_ar_-Cl is around 1.74 Å, and C_ar_-F is around 1.35 Å. The C=O and C-O bonds of the ester group would be expected to have lengths of approximately 1.20 Å and 1.34 Å, respectively.

Bond Angles: The internal bond angles of the benzene ring would likely deviate from the ideal 120° of a perfect hexagon due to the steric and electronic influence of the bulky and electronegative substituents. For example, the C-C-C angle at the point of substitution with a large atom like iodine might be slightly larger than 120°.

Torsional Angles: A key torsional angle (dihedral angle) would be that between the plane of the aromatic ring and the plane of the methyl ester group. This angle indicates the degree of planarity and conjugation between the carbonyl group and the ring. Steric hindrance from the ortho-fluorine substituent may cause the ester group to twist slightly out of the plane of the benzene ring.

Table 3: Typical Bond Lengths in Related Aromatic Compounds

BondTypical Length (Å)
C_ar_–C_ar_1.39 - 1.40
C_ar_–H~1.08
C_ar_–F~1.35
C_ar_–Cl~1.74
C_ar_–I~2.10
C=O~1.20
C–O (ester)~1.34
O–CH₃~1.43

Data compiled from general crystallographic information. researchgate.netresearchgate.net

Co-crystallization Studies with Host Molecules

Co-crystallization is a technique used to form a crystalline structure containing two or more different molecules in a specific stoichiometric ratio. This can be employed to modify the physicochemical properties of a compound, such as solubility and stability.

As of the latest literature review, no specific co-crystallization studies involving this compound with host molecules have been publicly documented. Such studies would be valuable for understanding the intermolecular interactions, such as halogen bonding and π-π stacking, that this molecule can engage in. The presence of iodine, chlorine, and a fluorine atom on the benzene ring provides multiple sites for potential halogen bonding, which could be systematically explored with various halogen bond donors and acceptors.

Table 1: Potential Host Molecules for Co-crystallization Studies with this compound

Host Molecule ClassPotential InteractionRationale for Study
PyridinesHalogen Bonding (I···N)To investigate the strength and directionality of the iodine-nitrogen halogen bond.
Crown EthersHost-Guest ComplexationTo explore encapsulation of the methyl ester group or interactions with the aromatic ring.
CyclodextrinsInclusion ComplexationTo study the formation of inclusion complexes, potentially enhancing solubility.
Aromatic Hydrocarbonsπ-π StackingTo analyze the stacking interactions between the electron-deficient aromatic ring of the title compound and electron-rich aromatic systems.

Advanced Mass Spectrometry for Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. Advanced mass spectrometry techniques can provide detailed information about the structure and fragmentation of a molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Fragments

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. While specific HRMS data for this compound is not available in the reviewed literature, a theoretical analysis can predict the expected exact masses of key fragments.

Table 2: Predicted Exact Masses of Potential Fragments of this compound in HRMS

Fragment IonProposed StructureTheoretical Exact Mass (m/z)
[M]⁺•C₈H₅ClFINO₂⁺•328.9014
[M - •OCH₃]⁺C₇H₂ClIFO⁺297.8901
[M - COOCH₃]⁺C₆H₂ClFI⁺269.8956
[C₆H₂ClFI - I]⁺C₆H₂ClF⁺143.9860

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Mapping

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion and inducing its fragmentation to analyze the resulting product ions. This technique is instrumental in elucidating fragmentation pathways and confirming molecular structures.

A detailed experimental MS/MS fragmentation map for this compound is not currently published. However, based on the structure, a predictable fragmentation pattern can be proposed. The initial fragmentation would likely involve the loss of the methoxy radical (•OCH₃) or the entire methoxycarbonyl group (•COOCH₃) from the molecular ion. Subsequent fragmentation would likely involve the sequential loss of the halogen atoms.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Dynamics

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and studying conformational dynamics. While specific experimental FT-IR and Raman spectra for this compound are not available, theoretical calculations and data from similar compounds can provide an expected range for key vibrational frequencies.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (FT-IR)Expected Wavenumber (cm⁻¹) (Raman)
C=O (Ester)Stretching1720-17401720-1740
C-O (Ester)Stretching1250-13001250-1300
C-FStretching1000-14001000-1400
C-ClStretching600-800600-800
C-IStretching500-600500-600
Aromatic C=CStretching1450-16001450-1600

Chiroptical Spectroscopy (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. This compound itself is not chiral. Therefore, chiroptical spectroscopy is not applicable to this compound. However, if a chiral center were introduced into the molecule, for example, by derivatization of the ester group with a chiral alcohol, then chiroptical spectroscopy would be a critical tool for determining the absolute configuration and studying the stereochemistry of the resulting derivatives. To date, no studies on chiral derivatives of this compound have been reported in the scientific literature.

Chemical Reactivity and Transformation Pathways

Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Positions of Methyl 5-Chloro-2-Fluoro-4-Iodobenzoate

Nucleophilic aromatic substitution (SNAr) is a key reaction for polyhalogenated aromatic compounds. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The subsequent departure of a leaving group restores the aromaticity. For this reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, and it must contain a good leaving group. wikipedia.org

In this compound, the methyl ester group (-COOCH₃) at the C-1 position acts as a moderate electron-withdrawing group, activating the ring for nucleophilic attack. The presence of three different halogens at the C-2, C-4, and C-5 positions presents multiple potential sites for substitution.

The regioselectivity of SNAr on this compound is primarily dictated by two factors: the leaving group ability of the halogens and the electronic stabilization of the Meisenheimer intermediate.

Leaving Group Ability: In SNAr reactions, the ability of halogens to act as leaving groups follows an inverted order compared to Sₙ2 reactions, with fluoride (B91410) being the best leaving group: F > Cl ≈ Br > I. wikipedia.orgwuxiapptec.com This counterintuitive trend is because the rate-determining step is the initial attack of the nucleophile on the ring, which is facilitated by the high electronegativity of the substituent, rather than the breaking of the carbon-halogen bond. wikipedia.org

Electronic Stabilization: Electron-withdrawing groups stabilize the negative charge of the Meisenheimer complex, particularly when they are positioned ortho or para to the site of nucleophilic attack. libretexts.org In this molecule, the ester group at C-1 can stabilize a negative charge at the C-2 (ortho) and C-4 (para) positions through resonance.

Considering these factors, the most likely site for nucleophilic attack is the C-2 position , which bears the fluorine atom. The fluorine is the best leaving group in the SNAr series and its position is ortho to the activating ester group, which provides significant resonance stabilization for the intermediate. Attack at C-4 (para to the ester) is also electronically favored, but iodine is a much poorer leaving group in SNAr. Attack at C-5 is electronically disfavored as it is meta to the ester group. libretexts.org Therefore, the reaction is expected to be highly regioselective, yielding the 2-substituted product.

Stereoselectivity is not a relevant consideration for this reaction, as the substitution occurs on a planar aromatic ring and does not generate a stereocenter.

The nature of the halogen substituents has a profound influence on the reactivity of the molecule in SNAr reactions.

Fluorine (C-2): Its high electronegativity strongly polarizes the C-F bond, making the C-2 carbon highly electrophilic and susceptible to nucleophilic attack. It is the best leaving group among the halogens for SNAr. wikipedia.orgnih.gov

Chlorine (C-5): Chlorine is a moderately good leaving group for SNAr. However, its position meta to the activating ester group makes the C-5 position less reactive compared to the ortho and para positions.

Iodine (C-4): Despite being in an electronically activated para position, iodine is the poorest leaving group among the halogens in SNAr reactions. wikipedia.org

The combined electronic effect of all three halogens, along with the ester group, is to withdraw electron density from the aromatic ring, which generally increases the ring's susceptibility to nucleophilic attack compared to an unactivated benzene (B151609) ring.

Table 1: Predicted Regioselectivity of SNAr on this compound
PositionHalogenLeaving Group Ability (SNAr)Electronic Activation (by Ester Group)Predicted Reactivity
C-2FluorineHighHigh (Ortho)Most Favorable
C-4IodineLowHigh (Para)Less Favorable
C-5ChlorineMediumLow (Meta)Least Favorable

Electrophilic Aromatic Substitution (EAS) Reactions of the Benzoate (B1203000) Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The reactivity of the ring towards EAS is heavily influenced by the electronic nature of the substituents already present.

The benzene ring of this compound is substituted with four electron-withdrawing groups: a methyl ester and three halogens.

Methyl Ester Group (-COOCH₃): This is a powerful deactivating group due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the meta position. libretexts.org

Halogens (F, Cl, I): Halogens are deactivating groups due to their strong electron-withdrawing inductive effect. libretexts.org However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion) when attack occurs at these positions. libretexts.orglibretexts.org

In this molecule, the only available position for substitution is C-6. This position is ortho to the ester group and ortho to the fluorine atom. The directing effects of the substituents are conflicting: the ester group deactivates this position, while the fluorine (an ortho, para-director) would direct an electrophile there.

Crucially, the cumulative deactivating effect of four electron-withdrawing groups makes the aromatic ring extremely electron-deficient and therefore highly unreactive towards electrophilic attack. libretexts.org Standard EAS reactions like nitration, halogenation, or Friedel-Crafts reactions would likely fail or require exceptionally harsh conditions, which could lead to decomposition of the molecule. masterorganicchemistry.com Therefore, this compound is generally considered inert to electrophilic aromatic substitution.

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in the key oxidative addition step of these reactions is typically governed by the carbon-halogen bond strength, following the order: C-I > C-Br > C-Cl >> C-F. libretexts.org This reactivity trend is opposite to that observed in SNAr reactions.

Given this reactivity pattern, the iodine atom at the C-4 position of this compound is the prime site for cross-coupling reactions, allowing for highly selective transformations. evitachem.com

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide to form a new carbon-carbon bond. libretexts.org This reaction is widely used to synthesize biaryl compounds.

For this compound, the Suzuki-Miyaura coupling would proceed with high regioselectivity at the C-4 position. The C-I bond will undergo oxidative addition to the palladium(0) catalyst far more readily than the C-Cl or C-F bonds. libretexts.orgnsf.gov This allows for the selective replacement of the iodine atom with an aryl or vinyl group from the corresponding boronic acid, leaving the chloro, fluoro, and ester functionalities intact.

Table 2: Representative Suzuki-Miyaura Coupling Reaction
Reactant 1Reactant 2Catalyst/ConditionsProduct
This compoundArylboronic Acid (Ar-B(OH)₂)Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), SolventMethyl 4-aryl-5-chloro-2-fluorobenzoate

The Sonogashira coupling is a reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt. libretexts.orgorganic-chemistry.org

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound will occur selectively at the most reactive C-I bond. This provides a direct method for introducing an alkyne moiety at the C-4 position of the benzoate ring. The reaction's mild conditions and high selectivity make it a valuable tool for synthesizing complex, functionalized alkynes from this substrate. wikipedia.orglibretexts.org

Table 3: Representative Sonogashira Coupling Reaction
Reactant 1Reactant 2Catalyst/ConditionsProduct
This compoundTerminal Alkyne (R-C≡CH)Pd Catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N), SolventMethyl 5-chloro-2-fluoro-4-(alkynyl)benzoate

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org For this compound, this reaction is anticipated to occur selectively at the carbon-iodine bond, which is significantly more reactive than the carbon-chlorine bond under these conditions.

The reaction involves coupling the aryl iodide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. Studies on multi-halogenated substrates have shown that nickel-catalyzed amination can exhibit very high selectivity for aryl iodides, leaving aryl chlorides and bromides intact. nih.gov This selectivity is crucial for the controlled derivatization of the target molecule. A variety of amines, including aliphatic and aromatic ones, can be used, leading to a diverse range of N-aryl aniline (B41778) derivatives. nih.govnih.gov

Table 1: Representative Catalyst Systems for Buchwald-Hartwig Amination of Aryl Iodides

Catalyst/Precatalyst Ligand Base Solvent Typical Temp. (°C) Reference
Pd(OAc)₂ BINAP NaOt-Bu Toluene 80-110 wikipedia.org
[Pd(allyl)Cl]₂ t-BuXPhos Cs₂CO₃ Toluene 100 nih.gov

Heck Reaction for Aryl-Alkene Formation

The Mizoroki-Heck reaction facilitates the formation of a new carbon-carbon bond by coupling an aryl halide with an alkene under palladium catalysis. numberanalytics.com This reaction provides a direct method for the arylation of olefins. organic-chemistry.org Given the high reactivity of the C-I bond, this compound is an excellent substrate for Heck coupling, reacting selectively at the 4-position.

The reaction is typically carried out with a palladium catalyst such as palladium(II) acetate, a phosphine ligand, and a base like triethylamine (B128534) or potassium carbonate. numberanalytics.com A wide range of alkenes, particularly electron-deficient ones like acrylates and styrenes, can be coupled to the aromatic ring, yielding substituted alkenes with high stereoselectivity, generally favoring the trans isomer.

Stille and Negishi Coupling Applications

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide. numberanalytics.comwikipedia.org This method is known for its tolerance of a wide variety of functional groups. For this compound, the reaction will selectively occur at the C-I bond. wikipedia.orglibretexts.org Vinyl, aryl, or alkynyl groups can be introduced by selecting the appropriate organostannane reagent (e.g., vinyltributyltin or phenylethynyltributyltin), providing a pathway to complex molecular structures. youtube.com

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide, catalyzed by either nickel or palladium. organic-chemistry.org This reaction is highly effective for aryl iodides and tolerates sensitive functional groups, including esters. organic-chemistry.orgacs.org The required organozinc reagent can be prepared from an alkyl or aryl halide and activated zinc. Its subsequent coupling with this compound would proceed at the iodine-substituted carbon, offering a reliable method for C-C bond formation. acs.org

Ester Hydrolysis and Transesterification Reactions

The methyl ester group of the title compound can be readily transformed through hydrolysis or transesterification.

Ester Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 5-chloro-2-fluoro-4-iodobenzoic acid. This is typically achieved by heating the ester with an aqueous base, such as sodium hydroxide (B78521) in a methanol (B129727)/water mixture, followed by acidification. libretexts.org The resulting carboxylic acid is a key intermediate for further derivatization, such as the formation of amides or more complex esters.

Transesterification: This process converts one ester into another and can be catalyzed by either acid or base. ucla.edumasterorganicchemistry.com For example, reacting this compound with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid or sodium ethoxide would yield ethyl 5-chloro-2-fluoro-4-iodobenzoate and methanol. ucla.eduresearchgate.netorganic-chemistry.org Driving the reaction to completion often requires using the new alcohol as the solvent to shift the equilibrium. ucla.edu

Reduction and Oxidation Reactions of the Aromatic Ring and Ester Group

Reduction: The functional groups on this compound exhibit different susceptibilities to reduction.

Ester Group Reduction: The methyl ester can be reduced to a primary alcohol, (5-chloro-2-fluoro-4-iodophenyl)methanol. This transformation requires a strong reducing agent like lithium aluminum hydride (LiAlH₄). doubtnut.comyoutube.com Milder reagents like sodium borohydride (B1222165) are generally not effective for reducing esters, although reduction can sometimes be achieved using NaBH₄ in refluxing methanol. sciencemadness.org

Carbon-Halogen Bond Reduction: The carbon-halogen bonds can also be reduced. The C-I bond is the weakest and most susceptible to cleavage. fiveable.mesavemyexams.com Catalytic hydrogenation (e.g., H₂ with a Pd catalyst) can often lead to hydrodehalogenation, with the iodine being removed preferentially. This provides a method to selectively replace the iodine with a hydrogen atom.

Oxidation: The aromatic ring of this compound is highly resistant to oxidation due to the presence of multiple electron-withdrawing halogen and ester substituents. libretexts.orglibretexts.org Similarly, the ester group is already in a high oxidation state. Therefore, the compound is generally stable to common oxidizing agents, and oxidative reactions would require harsh conditions that would likely lead to decomposition of the molecule. youtube.com

Derivatization Strategies for Advanced Molecular Scaffolds

This compound is a platform for creating advanced molecular scaffolds primarily through two avenues:

Cross-Coupling at the C-I Bond: As detailed above, the selective reactivity of the C-I bond allows for the introduction of a wide array of substituents (amino, alkyl, aryl, alkenyl, alkynyl groups) via reactions like Buchwald-Hartwig, Heck, Stille, and Negishi couplings. This enables the construction of complex, highly functionalized aromatic cores.

Modification of the Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid. libretexts.org This carboxylic acid is a versatile handle for further transformations. nih.govnifdc.org.cn It can be converted into an acid chloride, which is a highly reactive intermediate for forming amides, anhydrides, and other esters. This two-pronged approach—modifying the ring via cross-coupling and functionalizing the carboxyl group—provides access to a vast chemical space for drug discovery and materials science.

Photochemical Reactivity Studies

Aryl halides can undergo photochemical reactions, often leading to dehalogenation through a radical chain mechanism upon exposure to UV light. nih.gov The reactivity is inversely proportional to the carbon-halogen bond strength, making the C-I bond the most photolabile site in this compound. fiveable.melibretexts.org

Irradiation, particularly in the presence of a hydrogen donor like methanol and a base, can induce homolytic cleavage of the C-I bond to form an aryl radical. conicet.gov.ar This reactive intermediate can then abstract a hydrogen atom to yield the deiodinated product, methyl 5-chloro-2-fluorobenzoate. While specific photochemical studies on the title compound are not widely reported, the principles of aryl halide photochemistry suggest that selective deiodination is a highly probable transformation. nih.govnih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations on the Electronic Structure of Methyl 5-Chloro-2-Fluoro-4-Iodobenzoate

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for optimizing molecular geometry to find the most stable conformation (a minimum on the potential energy surface) and for calculating various electronic properties. researchgate.net For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net

The presence of multiple halogen substituents (Cl, F, I) with differing electronegativity and size, alongside the methyl ester group, creates a complex electronic environment. The inductive effect of the halogens, particularly the highly electronegative fluorine, withdraws electron density from the benzene (B151609) ring. mdpi.com DFT calculations can quantify these effects, providing a detailed picture of the molecule's ground-state geometry.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated via DFT) This table presents illustrative values based on standard bond lengths and theoretical principles, as specific experimental or calculated data for this molecule is not publicly available.

ParameterAtom Pair/GroupValue
Bond Length (Å)C-Cl1.74
C-F1.35
C-I2.10
C=O (carbonyl)1.21
C-O (ester)1.36
Bond Angle (°)C-C-C (ring)~120
O=C-O (ester)123
C-C-Cl119

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO energy (EHOMO) relates to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these two orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be distributed primarily over the benzene ring and the iodine atom, which is the most polarizable of the halogens. The LUMO is likely centered on the benzene ring and the electron-withdrawing carbonyl group of the ester. The presence of multiple electron-withdrawing halogens generally lowers both the HOMO and LUMO energy levels. mdpi.com From the HOMO and LUMO energies, global reactivity descriptors can be calculated to further quantify the molecule's chemical behavior. researchgate.net

Table 2: Hypothetical Frontier Orbital Energies and Global Reactivity Descriptors These values are illustrative and intended to demonstrate the application of FMO theory.

ParameterFormulaHypothetical Value (eV)Significance
EHOMO--7.10Electron-donating ability
ELUMO--1.50Electron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMO5.60Chemical stability and reactivity
Ionization Potential (I)-EHOMO7.10Energy required to remove an electron
Electron Affinity (A)-ELUMO1.50Energy released when an electron is added
Chemical Hardness (η)(I - A) / 22.80Resistance to change in electron configuration
Electronegativity (χ)(I + A) / 24.30Ability to attract electrons
Electrophilicity Index (ω)χ² / (2η)3.30Propensity to act as an electrophile

The Molecular Electrostatic Potential (MEP or EPS) surface provides a visual map of the charge distribution in a molecule. scienceopen.com It is invaluable for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the molecule's electron density surface, with colors indicating different potential values. Typically, red denotes regions of negative electrostatic potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). nih.gov

In this compound, the most negative potential (red/yellow) would be concentrated around the carbonyl oxygen of the ester group due to its high electronegativity and lone pairs. The fluorine and chlorine atoms would also create regions of negative potential. The most positive potential (blue) would be found on the hydrogen atoms of the methyl group. The aromatic ring itself would present a complex surface, with its π-system being a potential site for interaction. This analysis helps in understanding non-covalent interactions and the initial steps of a chemical reaction. nih.govresearchgate.net

Table 3: Predicted Electrostatic Potential Regions

Molecular RegionPredicted PotentialLikely Site for
Carbonyl Oxygen (C=O)Strongly Negative (Red)Electrophilic Attack, Hydrogen Bonding
Fluorine and Chlorine AtomsNegative (Yellow/Green)Electrophilic Interaction
Aromatic Ring (π-system)Slightly Negative/Neutralπ-stacking, Interaction with Electrophiles
Methyl Group HydrogensPositive (Blue)Nucleophilic Attack

Reaction Mechanism Elucidation via Computational Chemistry

Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions, providing a deeper understanding of reaction mechanisms.

A key step in the synthesis of this compound is likely the esterification of the corresponding carboxylic acid (5-chloro-2-fluoro-4-iodobenzoic acid) with methanol (B129727), often catalyzed by an acid. mdpi.comrsc.org A transition state (TS) is the highest energy point along the lowest energy path from reactants to products. researchgate.net Locating this transient structure is crucial for understanding the reaction's kinetics and mechanism.

Computational methods like Synchronous Transit-Guided Quasi-Newton (STQN) or Nudged Elastic Band (NEB) can be used to search for the transition state structure. For the esterification, the TS would involve the nucleophilic attack of methanol on the protonated carbonyl carbon of the carboxylic acid. The calculation would yield the geometry of this high-energy complex and its vibrational frequencies; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 4: Hypothetical Parameters for a Transition State Search (Esterification)

ParameterDescriptionExpected Outcome
Reactants5-chloro-2-fluoro-4-iodobenzoic acid + MethanolOptimized ground state geometries
ProductsThis compound + WaterOptimized ground state geometries
TS Search MethodSTQN (QST2/QST3) or NEBGeometry of the highest energy point on the reaction path
TS VerificationFrequency CalculationOne imaginary frequency (e.g., ~ -200 cm⁻¹)
Key Feature of TSBond Formation/BreakingPartially formed C-O bond (methanol) and partially broken O-H bond (carboxylic acid)

Once the reactants, products, and transition state(s) are located, an energy profile for the reaction can be constructed. This is typically done using the Intrinsic Reaction Coordinate (IRC) method, which traces the reaction path downhill from the transition state to the reactants and products, confirming they are connected by that specific TS.

Table 5: Hypothetical Reaction Energy Profile for Esterification (in kcal/mol) These values are for illustrative purposes to show a typical exothermic reaction profile.

SpeciesRelative Energy (kcal/mol)
Reactants (Carboxylic Acid + Methanol)0.0
Transition State (TS)+25.0
Products (Ester + Water)-5.0
Activation Energy (Ea)+25.0
Reaction Enthalpy (ΔH)-5.0

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound, aiding in its identification and structural elucidation. Density Functional Theory (DFT) is a predominant method for these predictions, providing a good balance between accuracy and computational cost. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹³C and ¹H NMR chemical shifts is crucial for confirming the molecular structure. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT (e.g., B3LYP functional), can calculate the isotropic shielding constants of each nucleus. rsc.org These values are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). For substituted benzenes, the calculated shifts are highly sensitive to the molecular conformation, particularly the torsional angles of substituent groups like the methyl ester. rsc.org By comparing calculated and experimental shifts, the preferred conformation of the molecule in solution can be determined.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. A frequency calculation, typically performed after a geometry optimization using the same DFT method, yields the normal modes of vibration. The resulting predicted spectrum, with its characteristic frequencies and intensities, can be compared with experimental Fourier Transform Infrared (FT-IR) spectra. This comparison helps in assigning specific absorption bands to the corresponding molecular vibrations, such as the C=O stretch of the ester, C-F, C-Cl, and C-I stretches, and various aromatic ring vibrations. scilit.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). This calculation provides information about the electronic transitions between molecular orbitals, predicting the absorption wavelengths (λ_max) and oscillator strengths, which correspond to the intensity of the absorption bands. These predictions help to understand the electronic structure and the nature of the π-electron system as influenced by the halogen and ester substituents.

A summary of the typical computational methods used for spectroscopic prediction is presented below.

Spectroscopic TechniqueComputational MethodPredicted ParametersStructural Insight
NMR DFT with GIAOChemical Shifts (δ), Coupling Constants (J)Connectivity, Electronic Environment, Conformation
IR DFT Frequency CalculationVibrational Frequencies (cm⁻¹), IntensitiesFunctional Groups, Vibrational Modes
UV-Vis Time-Dependent DFT (TD-DFT)Absorption Wavelengths (λ_max), Oscillator StrengthsElectronic Transitions, Conjugated Systems

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, tracking the atomic motions of a molecule over time. youtube.com For this compound, MD simulations are invaluable for exploring its conformational landscape and understanding how it interacts with its environment, particularly solvents.

Conformational Analysis: The primary flexible bond in this molecule is the C-C bond connecting the ester group to the aromatic ring. The rotation around this bond determines the orientation of the methyl ester relative to the ring. MD simulations can sample the potential energy surface associated with this rotation, revealing the most stable conformations (energy minima) and the energy barriers between them. rsc.orgscilit.com This analysis is crucial as the conformation can influence the molecule's reactivity and its ability to interact with other molecules or biological targets. An extensive conformational study on similar substituted derivatives has been successfully carried out by combining experimental techniques with computational methods like MD simulations. acs.org

Solvent Effects: MD simulations explicitly model the interactions between the solute (this compound) and surrounding solvent molecules. By running simulations in different solvents (e.g., water, methanol, dimethyl sulfoxide), one can observe how the solvent affects conformational preferences. The solvent can stabilize certain conformations through dipole-dipole interactions or other non-covalent forces. Furthermore, these simulations can characterize the solvation shell around the molecule, providing insights into its solubility and how it is presented to other reactants in solution. Studies on related aminobenzoic acids have used MD to probe pre-nucleation behavior in solution, demonstrating the power of this technique to bridge molecular-level interactions and bulk properties. chemrxiv.org Polarizable force fields, such as AMOEBA, can be employed for more accurate representation of electrostatic interactions, which is particularly important for highly substituted, polar molecules. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Compounds

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to correlate the structural features of molecules with their physicochemical properties. researchgate.netnih.gov While a specific QSPR model for this compound may not exist, models developed for analogous compounds like substituted benzoic acids and other halogenated aromatics can provide valuable predictions. researchgate.netnih.gov

QSPR models are built on a dataset of compounds with known properties. For each compound, a set of numerical values, known as molecular descriptors, are calculated from its molecular structure. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic structure. A mathematical equation is then derived to link these descriptors to a specific property. nih.gov

Key Descriptors and Predicted Properties for Analogous Compounds:

Electronic Descriptors: Charges on atoms, dipole moment, and Hammett constants (σ) are used to predict properties influenced by electron distribution, such as pKa and reactivity. researchgate.netpsu.eduyoutube.com

Steric/Topological Descriptors: Molecular volume, surface area, and molar refractivity can predict properties related to molecular size and shape, such as boiling point, viscosity, and binding affinity. youtube.com

Hydrophobicity Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a key descriptor for predicting properties like water solubility and membrane permeability.

Quantum Chemical Descriptors: Energies of frontier molecular orbitals (HOMO and LUMO) can be used to model reactivity and electronic properties.

A QSPR study on the adsorption of organic pollutants by carbon nanotubes noted that the presence of chlorine atoms could potentially retard adsorption. rsc.org Another study successfully modeled the electrophoretic mobilities of various benzoic acid derivatives using descriptors related to geometry and atomic weights. nih.gov These examples show how QSPR can be applied to predict the behavior of halogenated benzoates in various systems.

Descriptor TypeExample DescriptorsPredicted Properties for Analogues
Electronic Hammett constants, Atomic charges, Dipole momentpKa, Reactivity, Adsorption
Steric Molar refractivity, Molecular volumeBinding affinity, Chromatographic retention
Topological Connectivity indices, Wiener indexBoiling point, Viscosity
Hydrophobic LogP, Polar surface areaSolubility, Environmental fate

Halogen Bonding and Non-Covalent Interactions within the Compound and its Complexes

The presence of three different halogen atoms (F, Cl, I) makes this compound a prime candidate for engaging in halogen bonding (XB), a highly directional non-covalent interaction. acs.org A halogen bond occurs between an electrophilic region on a halogen atom (termed the σ-hole) and a nucleophilic site on another molecule. acs.orgnih.gov

Nature of Halogen Bonds in the Compound:

Iodine as a Strong XB Donor: The σ-hole is most prominent on heavier, more polarizable halogens. Therefore, the iodine atom at the 4-position is the most potent halogen bond donor in this molecule. Its σ-hole is enlarged by the electron-withdrawing effects of the adjacent fluoro and chloro substituents and the ester group. nih.gov

Chlorine as a Moderate XB Donor: The chlorine atom can also act as an XB donor, though weaker than iodine.

Fluorine as an XB Acceptor: Fluorine, being highly electronegative and not very polarizable, typically does not act as an XB donor but can function as a weak acceptor.

Acceptor Sites: The carbonyl oxygen of the ester group is a strong halogen bond acceptor site.

Theoretical studies, particularly DFT calculations, are used to investigate the geometry and strength of these interactions. chemistryviews.orgresearchgate.net Calculations on model systems show that halogen bonds involving iodine can have interaction energies of around 4 kcal/mol. chemistryviews.orgresearchgate.net These interactions are highly directional, with the R-X···Y angle being close to 180 degrees (where X is the halogen donor and Y is the acceptor). nih.gov

Molecular dynamics simulations can also be specifically adapted to model halogen bonds, often by incorporating a positively charged "extra point" to represent the σ-hole, allowing for the study of these interactions in complex biological systems or condensed phases. nih.govnih.gov The ability of this molecule to form multiple, specific halogen bonds, in addition to other interactions like π-π stacking, suggests its potential use as a building block in crystal engineering and the design of supramolecular assemblies. rsc.org

Mechanistic Investigations of Targeted Transformations

Kinetic Studies of Key Transformation Pathways

Kinetic studies provide quantitative data on reaction rates, offering deep insights into the reaction mechanism. unizin.org By analyzing how reaction rates change with reactant concentrations, chemists can formulate a rate law that describes the reaction's kinetic behavior. youtube.comphotophysics.com

Determination of Rate Laws and Activation Parameters

The rate law is an equation that links the reaction rate with the concentrations of the reactants. libretexts.orgopenstax.org For palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are common for aryl halides like methyl 5-chloro-2-fluoro-4-iodobenzoate, the rate law can help identify the rate-determining step. libretexts.orglibretexts.org For instance, if a reaction is found to be first-order with respect to the aryl halide and the catalyst, but zero-order with respect to the nucleophilic coupling partner, it suggests that the oxidative addition of the aryl halide to the palladium catalyst is the rate-limiting step. libretexts.orgyoutube.com

Activation parameters, including activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), are determined by studying the reaction rate at different temperatures. These parameters provide valuable information about the transition state of the rate-determining step.

Table 1: Hypothetical Kinetic Data for a Cross-Coupling Reaction

Experiment [Aryl Halide] (M) [Catalyst] (M) [Nucleophile] (M) Initial Rate (M/s)
1 0.1 0.01 0.1 1.0 x 10⁻⁴
2 0.2 0.01 0.1 2.0 x 10⁻⁴
3 0.1 0.02 0.1 2.0 x 10⁻⁴

Isotope Effect Studies for Rate-Determining Step Elucidation

Kinetic isotope effect (KIE) studies are a powerful tool for identifying the rate-determining step of a reaction. researchgate.net This involves replacing an atom in a reactant with one of its heavier isotopes and observing the effect on the reaction rate. For instance, in a C-H bond activation step, substituting hydrogen with deuterium (B1214612) would result in a primary KIE if that step is rate-limiting. The absence of a significant KIE would suggest that the bond cleavage occurs in a fast step of the reaction.

In Situ Spectroscopic Monitoring of Reactions (e.g., IR, NMR flow cells)

In situ spectroscopic techniques enable the real-time monitoring of a reaction, providing valuable data on the concentration changes of reactants, intermediates, and products. rsc.orgmdpi.com Techniques like Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy, often utilizing flow cells, are particularly useful for this purpose. acs.orgyoutube.combath.ac.uk For example, changes in the carbonyl stretch in the IR spectrum can be used to monitor reactions involving the ester group of this compound. Similarly, 1H, 13C, and 19F NMR can provide detailed structural information about transient species formed during the reaction. nih.govnih.govlibretexts.org

Intermediate Trapping and Characterization

Due to their high reactivity and short lifetimes, reaction intermediates can be challenging to observe directly. youtube.com Intermediate trapping experiments involve introducing a "trapping" agent that reacts quickly with the intermediate to form a stable, characterizable product. youtube.com For instance, in a metal-catalyzed reaction, a trapping agent can be used to isolate and characterize an organometallic intermediate, providing direct evidence for its existence and structure. researchgate.net

Catalytic Cycle Elucidation in Metal-Mediated Transformations

Metal-catalyzed cross-coupling reactions are of paramount importance for the application of this compound in organic synthesis. libretexts.orglibretexts.orgmdpi.com Understanding the catalytic cycle is essential for optimizing these reactions. A typical palladium-catalyzed cross-coupling reaction proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.comwhiterose.ac.uk

Given the high reactivity of the carbon-iodine bond, oxidative addition to a Pd(0) center is the most probable initial step for this compound. libretexts.org The electron-withdrawing substituents on the aromatic ring can influence the electron density at the metal center, thereby affecting the rates of the individual steps in the catalytic cycle. rsc.org

Table 2: Key Steps in a Palladium-Catalyzed Suzuki-Miyaura Coupling Reaction

Step Description
Oxidative Addition The aryl halide (this compound) adds to the Pd(0) catalyst, forming a Pd(II) intermediate. youtube.comyoutube.com
Transmetalation An organoboron compound transfers its organic group to the palladium center, displacing the halide. libretexts.orgyoutube.com

| Reductive Elimination | The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst. youtube.comyoutube.com |

Influence of Solvent and Temperature on Reaction Mechanisms

The choice of solvent and reaction temperature can significantly influence the reaction mechanism. youtube.comrsc.orgscielo.br Solvents can affect reaction rates and selectivity by solvating the reactants, intermediates, and transition states to varying degrees. researchgate.net For reactions involving charged species, polar solvents are generally preferred due to their stabilizing effect. researchgate.net The polarity and coordinating ability of the solvent can impact the solubility of reactants and the stability of organometallic intermediates in transformations involving this compound.

Temperature influences the reaction rate as described by the Arrhenius equation. Higher temperatures generally lead to faster reactions. However, when multiple reaction pathways are possible, temperature changes can alter the product distribution by favoring one pathway over another. mdpi.comresearchgate.net Therefore, careful optimization of both solvent and temperature is critical for achieving the desired outcome in reactions with this compound.

Advanced Applications and Functionalization Potential Non Clinical/safety

Utilization as a Building Block in Complex Organic Synthesis

The inherent reactivity of the halogens on the benzene (B151609) ring of methyl 5-chloro-2-fluoro-4-iodobenzoate makes it a promising starting material for various synthetic transformations.

Synthesis of Polyhalogenated Aromatic Compounds

While the structure of this compound itself is a polyhalogenated aromatic compound, its specific use as a precursor to create more complex molecules bearing multiple halogen atoms is not well-documented. In principle, the iodo-substituent could be replaced through coupling reactions, while the chloro and fluoro groups remain, to generate novel polyhalogenated structures. These types of compounds are of interest in medicinal chemistry and materials science due to their unique electronic and lipophilic properties.

Precursor for Heterocyclic Scaffolds

The strategic placement of reactive halogen sites on the benzene ring could enable the construction of various heterocyclic systems. For instance, ortho-functionalization relative to the ester or the halogens could be envisioned as a pathway to annulated ring systems. However, specific, documented examples of using this compound for the synthesis of heterocycles are not available in the reviewed literature.

Role in Natural Product Synthesis

The synthesis of complex natural products often requires intricately substituted aromatic building blocks. While halogenated intermediates are common in such syntheses, the specific deployment of this compound in any published total synthesis of a natural product has not been identified.

Application in Materials Science

The electronic properties imparted by the fluorine and other halogen atoms suggest that this compound could be a valuable precursor for advanced materials.

Incorporation into Polymer Backbones

The difunctional nature of this molecule (e.g., via di-coupling reactions at the iodo and chloro positions, or by transforming the ester into another reactive group) could theoretically allow for its use as a monomer in polymerization reactions. The resulting polymers would possess halogen atoms that could be used to tune their physical and chemical properties, such as flame retardancy, refractive index, and thermal stability. Nevertheless, there are no specific reports of polymers synthesized from this particular monomer.

Precursor for Optoelectronic Materials (e.g., liquid crystals, OLEDs)

Fluorinated and chlorinated aromatic compounds are of significant interest in the field of optoelectronics. They are often used in the design of liquid crystals and materials for Organic Light-Emitting Diodes (OLEDs) due to their thermal and oxidative stability, and their ability to influence molecular packing and electronic energy levels. The high polarity and potential for intermolecular interactions stemming from the C-F and C-Cl bonds in this compound make it a candidate for such applications. However, there is a lack of specific research demonstrating its use as a direct precursor for commercially or academically significant liquid crystals or OLED materials.

Role in Supramolecular Chemistry and Self-Assembly

The strategic placement of multiple halogen atoms on the benzene ring of this compound makes it a compelling candidate for studies in supramolecular chemistry and self-assembly. The key to this potential lies in the phenomenon of halogen bonding.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This occurs due to the presence of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond. nih.gov In this compound, the highly electronegative fluorine and chlorine atoms withdraw electron density from the aromatic ring, enhancing the σ-hole on the iodine atom, making it a potent halogen bond donor. nih.gov

This enhanced halogen bonding capability can direct the self-assembly of molecules into well-defined supramolecular architectures, such as dimers, ribbons, and more complex networks. rsc.orgmdpi.com The interplay between the iodine's strong halogen bonding, potential weaker interactions from chlorine, and the influence of the fluorine atom on the electronic properties of the ring can lead to highly specific and directional assemblies. nih.govmdpi.com The self-assembly of such halogenated molecules can be influenced by subtle changes in the molecular structure or the surrounding environment, offering a pathway to create responsive materials. rsc.org

Research on similar halobenzoates has demonstrated the critical role of halogen bonding in crystal engineering, where the predictable nature of these interactions is used to design solid-state structures with desired properties. nih.govresearchgate.net The combination of halogen bonding with other non-covalent interactions, such as hydrogen bonding (if the ester is hydrolyzed to a carboxylic acid) or π-π stacking, can lead to the formation of robust and complex supramolecular systems. nih.gov

Use as a Chemical Probe or Labeling Agent

The presence of both iodine and fluorine atoms in this compound provides a unique opportunity for its use as a chemical probe or labeling agent in various analytical and imaging techniques.

The iodine atom, particularly its radioisotopes (e.g., ¹²⁵I, ¹³¹I), is well-established for use in radioiodination of molecules for biological tracing and medical imaging. nih.govnih.gov While this article excludes clinical applications, the underlying chemistry of introducing a detectable tag is relevant. The C-I bond in this compound could potentially be a site for isotopic exchange or for direct incorporation into larger molecules.

More recently, iodine-containing probes have been developed for advanced imaging techniques like secondary ion mass spectrometry (SIMS). researchgate.netrsc.orgrsc.org These probes allow for the identification and localization of molecules of interest with high sensitivity. The iodine atom in this compound could serve as a unique mass tag, distinguishable from naturally occurring elements in biological samples.

Furthermore, the fluorine atom offers a complementary detection handle. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying molecular interactions, as the ¹⁹F nucleus is highly sensitive and has a distinct chemical shift range. mdpi.com A molecule tagged with a fluorine-containing group like the one present in this compound could be monitored by ¹⁹F NMR to probe its binding to other molecules or its local environment. The combination of a fluorine label for NMR and an iodine label for mass spectrometry or radiography in the same molecule is a powerful concept for multimodal probing.

Potential in Agrochemicals or Specialty Chemicals

The structural motifs present in this compound are of significant interest in the design of new agrochemicals and specialty chemicals. Halogenated aromatic compounds are cornerstones in the development of modern pesticides and herbicides. researchgate.netresearchgate.net

Esters of substituted benzoic acids are common intermediates in the synthesis of a wide range of pesticides. ekb.eg The specific combination of chloro, fluoro, and iodo substituents on the aromatic ring of this compound offers a unique starting point for the synthesis of novel active ingredients. The different halogen atoms can be selectively functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce other chemical moieties, allowing for the rapid generation of a library of potential pesticide candidates. uri.edu

The presence and position of these halogens can significantly influence the biological activity, metabolic stability, and environmental profile of the final product. researchgate.net For instance, the fluorine atom can block metabolic oxidation and increase the binding affinity to target enzymes, while the chlorine and iodine atoms can be used as handles for further chemical diversification. Research has shown that even small changes in the halogen substitution pattern can lead to significant differences in insecticidal activity. researchgate.net

Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical inertness, and low surface tension, which make them valuable components in specialty functional fluids. man.ac.ukresearchgate.netwikipedia.org While polytetrafluoroethylene (PTFE) is a well-known example of a highly fluorinated polymer, smaller fluorinated molecules can also be used as additives or as the base for functional liquids. wikipedia.orggreenpeace.to

Development of Smart Materials Based on Derivatives of this compound

"Smart materials" are materials that respond to external stimuli, such as light, temperature, or pH, with a change in their properties. researchgate.netrsc.orgyoutube.com The unique electronic and structural features of this compound make its derivatives promising candidates for the development of such materials.

Derivatives of this compound could be incorporated into liquid crystal systems. The rigid, substituted aromatic core is a common feature in liquid crystalline molecules. oup.comtandfonline.comuobasrah.edu.iqsci-hub.senih.gov The polarity and polarizability imparted by the halogen atoms can influence the mesomorphic properties (the formation of liquid crystal phases) and the electro-optical switching behavior of the material. By modifying the ester group to include a longer alkyl chain or another mesogenic unit, it may be possible to design novel liquid crystals with specific phase transition temperatures and responses to electric fields.

Furthermore, the halogen bonding capabilities discussed earlier can be harnessed to create stimuli-responsive materials. mdpi.comnih.govresearchgate.netrsc.org For example, derivatives of this compound could be designed to form supramolecular polymers through halogen bonding. nih.gov The strength of these bonds can be sensitive to temperature or the presence of competing molecules, leading to a material that can assemble and disassemble in response to a stimulus. Such systems could find applications in self-healing materials or responsive gels. The development of polyurethane materials with dynamic bonds is an example of how reversible interactions can lead to smart material properties like self-healing. acs.org

Future Research Directions and Broader Impact

Unexplored Synthetic Routes and Green Chemistry Enhancements

While established methods for synthesizing halogenated benzoates exist, future research will likely focus on developing more environmentally benign and efficient pathways. evitachem.comrsc.org Green chemistry principles, such as atom economy and the use of less hazardous reagents, are central to this endeavor. rsc.orgjddhs.com

Key areas for exploration include:

Alternative Halogenation Reagents: Investigating milder and more selective halogenating agents to replace traditional, often harsh, reagents.

One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel, reducing solvent waste and purification steps. A patent for a related compound, methyl 4-bromo-2-cyano-5-fluorobenzoate, describes a two-step process that could inspire one-pot approaches. google.com

Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis, which can lead to higher selectivity and milder reaction conditions. jddhs.com

Aqueous Media Reactions: Developing synthetic methods that utilize water as a solvent, a key principle of green chemistry. researchgate.net

Table 1: Comparison of Conventional vs. Green Synthetic Approaches

FeatureConventional SynthesisGreen Chemistry Approach
Solvents Often uses toxic and flammable organic solvents.Prioritizes water, supercritical fluids, or solvent-free conditions. researchgate.net
Reagents May involve hazardous and stoichiometric reagents.Focuses on catalytic and recyclable reagents. mdpi.com
Energy Can require high temperatures and long reaction times.Utilizes energy-efficient methods like microwave-assisted synthesis. mdpi.com
Waste Generates significant chemical waste.Aims for high atom economy and minimal waste production. mdpi.com

Expanding the Scope of Reactivity and Derivatization

The reactivity of methyl 5-chloro-2-fluoro-4-iodobenzoate is largely dictated by its halogen substituents. evitachem.com The iodine atom is the most reactive site for cross-coupling reactions, followed by chlorine. This differential reactivity allows for selective functionalization. Future work will likely focus on further exploiting this selectivity and exploring new transformations.

Potential areas of research include:

Selective Cross-Coupling Reactions: Further refining conditions for Suzuki, Sonogashira, and Buchwald-Hartwig aminations to achieve even greater control over which halogen participates in the reaction. rsc.orgwikipedia.orgbeilstein-journals.org This would enable the sequential introduction of different functional groups.

Novel Coupling Partners: Exploring a wider range of coupling partners beyond the standard boronic acids, alkynes, and amines to create more diverse and complex molecules. nih.govlibretexts.org

C-H Activation: Investigating the direct functionalization of the C-H bond on the aromatic ring, which would provide a more atom-economical route to new derivatives.

Photoredox Catalysis: Utilizing light-driven catalytic systems to access novel reaction pathways and create derivatives that are inaccessible through traditional methods. acs.org

Integration with Flow Chemistry and Automation for Scalable Production

For this compound to be utilized in large-scale applications, efficient and scalable production methods are necessary. Flow chemistry, where reactions are run in a continuous stream rather than in a traditional batch reactor, offers significant advantages in this regard. amt.ukacs.org

Future research in this area will focus on:

Developing Continuous Flow Syntheses: Translating the optimal batch synthesis of this compound into a continuous flow process.

Telescoped Reactions: Integrating multiple synthetic steps into a single, continuous flow system without isolating intermediates. youtube.com

Automated Optimization: Using automated systems to rapidly screen reaction conditions (e.g., temperature, residence time, reagent ratios) to quickly identify the optimal parameters for production. vapourtec.com

In-line Analysis: Incorporating real-time analytical techniques to monitor the reaction as it occurs, allowing for precise control and quality assurance. youtube.com

Table 2: Advantages of Flow Chemistry for Synthesis

AdvantageDescription
Enhanced Safety The small reaction volumes inherent to flow reactors minimize the risks associated with highly exothermic or hazardous reactions. amt.uk
Improved Heat and Mass Transfer The high surface-area-to-volume ratio allows for precise temperature control and efficient mixing. amt.uknih.gov
Scalability Production can be easily scaled up by running the system for longer periods or by using multiple reactors in parallel. amt.uk
Consistency and Control Automated systems provide precise control over reaction parameters, leading to higher reproducibility and product quality. vapourtec.com

Development of Novel Catalytic Systems for Transformations Involving this compound

Advances in catalysis are crucial for unlocking the full synthetic potential of this compound. nih.gov The development of more active, selective, and robust catalysts will enable more efficient and versatile transformations. thieme-connect.com

Future research directions include:

Ligand Design: Creating new phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands for palladium catalysts to improve their performance in cross-coupling reactions, especially with the less reactive chloro-substituent. nih.govcapes.gov.br

Nanoparticle Catalysis: Investigating the use of metal nanoparticles (e.g., palladium, gold) as recyclable and highly active catalysts. wikipedia.org

Dual-Catalysis Systems: Exploring the combination of two different catalysts to facilitate tandem or cascade reactions, enabling the construction of complex molecules in a single step. acs.org

Base-Metal Catalysis: Developing catalysts based on more abundant and less expensive metals like nickel or copper as alternatives to palladium. wikipedia.orgacs.org

Potential for Advanced Material Science Applications

The unique electronic properties conferred by the multiple halogen substituents make this compound and its derivatives promising candidates for applications in material science. evitachem.com Halogen bonding and the ability to form highly conjugated systems are key features that can be exploited.

Potential applications to be explored:

Organic Electronics: Incorporating this molecule into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The halogen atoms can be used to tune the electronic properties and influence molecular packing.

Liquid Crystals: Designing and synthesizing derivatives that exhibit liquid crystalline phases for use in display technologies.

Conjugated Polymers: Using derivatized forms of the molecule as monomers for the synthesis of novel conjugated polymers with tailored electronic and optical properties. The Sonogashira coupling is a key reaction for creating such polymers. libretexts.org

Crystal Engineering: Studying how the halogen atoms direct the self-assembly of molecules in the solid state to create materials with specific architectures and properties.

Theoretical Predictions for Undiscovered Reactivity

Computational chemistry provides a powerful tool for predicting the reactivity of molecules and guiding experimental work. researchgate.netrsc.org Theoretical studies can offer insights into reaction mechanisms, predict the feasibility of new reactions, and explain observed reactivity patterns. nih.govnih.gov

Future theoretical investigations could focus on:

Mapping the Electrostatic Potential: Calculating the distribution of electron density on the molecule to predict sites susceptible to nucleophilic or electrophilic attack.

Modeling Transition States: Simulating the transition states of potential reactions to calculate activation energies and predict reaction kinetics. This can help in identifying the most favorable reaction pathways. nih.gov

Predicting Spectroscopic Properties: Calculating NMR, IR, and UV-Vis spectra for hypothetical derivatives to aid in their future identification and characterization.

In Silico Screening: Computationally screening a virtual library of potential reactants and catalysts to identify the most promising candidates for new transformations before undertaking laboratory experiments.

Q & A

Q. What are the common synthetic routes for methyl 5-chloro-2-fluoro-4-iodobenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential halogenation and esterification. For example:

Halogenation : Start with a benzoic acid derivative, introducing chlorine, fluorine, and iodine via electrophilic substitution. Iodination often requires careful optimization due to competing side reactions (e.g., over-iodination). Catalysts like CuI or Pd-based systems may enhance regioselectivity .

Esterification : Convert the carboxylic acid to a methyl ester using methanol and a strong acid catalyst (e.g., H₂SO₄) or methyl iodide with a base (e.g., K₂CO₃) .

  • Optimization Tips :
  • Monitor temperature (e.g., 0–5°C for iodination to control reactivity).
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
  • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)Reference
IodinationI₂, CuI, DMF, 50°C72>95%
EsterificationCH₃I, K₂CO₃, DMF, RT88>98%

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms ester formation (e.g., methyl ester peak at ~3.9 ppm in ¹H NMR) .
  • X-ray Crystallography : Resolves steric effects of bulky iodine and fluorine substituents. For example, bond angles and torsional strain in the benzene ring can be quantified .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 344.85) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Hazard Mitigation : Use fume hoods for iodination steps (volatile iodine release) and wear PPE (gloves, goggles).
  • First Aid : For skin contact, wash immediately with water and consult a physician. Provide SDS documentation to medical staff .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Steric Effects : The iodine atom at position 4 creates steric hindrance, reducing accessibility for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Use bulky ligands (e.g., SPhos) to enhance turnover .
  • Electronic Effects : Electron-withdrawing groups (Cl, F) deactivate the ring, slowing nucleophilic substitution. Activate the system via microwave-assisted heating or directing groups (e.g., boronic esters) .
  • Case Study : In a Heck reaction, the iodine substituent improved oxidative addition efficiency but required elevated temperatures (80–100°C) to offset steric barriers .

Q. What strategies mitigate competing side reactions during the iodination step in the synthesis of this compound?

  • Methodological Answer :
  • Regioselective Iodination : Use directing groups (e.g., ester or nitro) to guide iodine to the para position relative to existing substituents.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of iodine and reduce dimerization byproducts .
  • Catalytic Systems : CuI/1,10-phenanthroline enhances selectivity and reduces reaction time (2–4 hours vs. 12 hours without catalyst) .

Q. How can computational modeling predict the crystallographic packing behavior of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate intermolecular interactions (e.g., halogen bonding between iodine and oxygen atoms) to predict lattice parameters.
  • Comparison with Experimental Data : Validate models against X-ray diffraction results (e.g., C–I bond length: 2.10 Å experimental vs. 2.08 Å computational) .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for iodination steps: How should researchers address variability?

  • Analysis : Yields vary due to iodine source (I₂ vs. NIS) and purification methods (column chromatography vs. recrystallization).
  • Resolution :
  • Standardize reaction scales (e.g., ≤5 mmol for better control).
  • Use internal standards (e.g., biphenyl) during HPLC analysis to quantify purity accurately .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.